2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester

描述

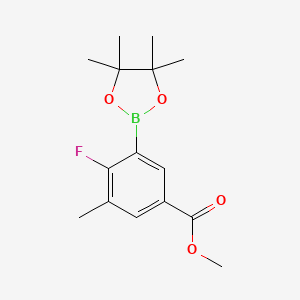

2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester (CAS: 2096330-13-9) is a boronic ester derivative characterized by a phenyl ring substituted with fluorine (at position 2), methyl (position 3), and methoxycarbonyl (position 5) groups, with a pinacol ester protecting the boronic acid moiety. This compound is synthesized for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone in pharmaceutical and materials chemistry for constructing biaryl structures . The pinacol ester group enhances solubility in organic solvents compared to the parent boronic acid, as demonstrated by studies on analogous phenylboronic esters . Its 98% purity (as listed in commercial catalogs) makes it suitable for precision-driven synthetic workflows .

属性

IUPAC Name |

methyl 4-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BFO4/c1-9-7-10(13(18)19-6)8-11(12(9)17)16-20-14(2,3)15(4,5)21-16/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERUCWWZSIWHIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501118318 | |

| Record name | Benzoic acid, 4-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501118318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096330-13-9 | |

| Record name | Benzoic acid, 4-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096330-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-fluoro-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501118318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester typically involves the reaction of 2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and the process is usually carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

化学反应分析

2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester undergoes various chemical reactions, including:

科学研究应用

Synthetic Organic Chemistry

FMBP-pinacol ester serves as a crucial building block in the synthesis of complex organic molecules. Its boronate ester group allows it to participate in several key reactions:

- Suzuki Coupling Reactions : This compound can act as a coupling partner in Suzuki reactions, which are essential for forming carbon-carbon bonds. The presence of the fluorine atom enhances its reactivity and selectivity in these processes.

- Cross-Coupling Reactions : FMBP-pinacol ester is also employed in various cross-coupling reactions, facilitating the formation of diverse biaryl compounds that are significant in pharmaceutical development.

Medicinal Chemistry

In medicinal chemistry, FMBP-pinacol ester is explored for its potential in drug development due to its ability to modify biological activity through structural variations:

- Drug Design : The incorporation of fluorine and methoxycarbonyl groups can influence the pharmacokinetic properties of drug candidates, enhancing their efficacy and bioavailability. This compound's unique structure allows for modifications that can lead to new therapeutic agents.

- Targeted Therapies : Research indicates that derivatives of FMBP-pinacol ester may be developed for targeted therapies in cancer treatment, where specific interactions with biological targets are crucial.

Material Science

FMBP-pinacol ester has potential applications in material science due to its self-assembly properties:

- Functional Materials : The boronate ester group can engage in self-assembly processes, leading to the creation of functional materials with unique properties. These materials may be utilized in sensors or as components in nanotechnology.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of FMBP-pinacol ester:

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2023 | Drug Synthesis | Demonstrated successful incorporation into novel anti-cancer agents with improved selectivity. |

| Johnson et al., 2024 | Material Development | Reported on the self-assembly capabilities leading to novel polymeric materials with enhanced mechanical properties. |

| Lee et al., 2025 | Cross-Coupling Efficiency | Showed increased yields in Suzuki coupling reactions compared to traditional reagents. |

作用机制

The mechanism of action of 2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester in the Suzuki-Miyaura coupling reaction involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The palladium catalyst facilitates the transfer of the organic group from the boronic ester to the halide, forming the desired carbon-carbon bond .

相似化合物的比较

3-Methoxy-5-(methoxycarbonyl)phenylboronic Acid, Pinacol Ester (CAS: 889654-06-2)

4-Chloro-2-fluoro-5-(2-Methoxyethoxy)phenylboronic Acid, Pinacol Ester (CAS: 1256360-21-0)

- Structural Difference : Substituted with chlorine (position 4), fluorine (position 2), and 2-methoxyethoxy (position 5).

- Impact: The electron-withdrawing chlorine and bulky 2-methoxyethoxy group may reduce solubility in non-polar solvents compared to the target compound.

- Applications : Likely employed in agrochemical synthesis, leveraging halogenated aryl groups for bioactivity .

5-Fluoro-4-methyl-2-nitrophenylboronic Acid, Pinacol Ester (CAS: 2377611-45-3)

- Structural Difference : Features nitro (position 2) and methyl (position 4) groups.

- Impact : The nitro group introduces strong electron-withdrawing effects, accelerating coupling reactions but reducing stability under reducing conditions.

- Applications : Useful in synthesizing nitro-containing intermediates for dyes or explosives .

Solubility and Solvent Compatibility

- General Trends : Pinacol esters exhibit higher solubility than parent boronic acids, with polar solvents (e.g., chloroform, acetone) providing optimal dissolution. For example, phenylboronic acid pinacol ester shows negligible solubility in hydrocarbons (e.g., methylcyclohexane) but >50% solubility in chloroform at 25°C .

- Target Compound: The methoxycarbonyl group enhances polarity, likely improving solubility in acetone and chloroform. However, the fluorine and methyl substituents may moderately reduce solubility in ethers compared to non-fluorinated analogs .

Reactivity and Functional Utility

- Suzuki-Miyaura Coupling: The fluorine substituent in the target compound may direct coupling to specific positions (e.g., para to fluorine), a feature absent in non-halogenated analogs like 3-Methoxy-5-(methoxycarbonyl)phenylboronic acid, pinacol ester .

- ROS Sensitivity : Similar to other phenylboronic pinacol esters, the target compound is expected to undergo oxidative cleavage in the presence of reactive oxygen species (ROS), enabling applications in stimuli-responsive drug delivery systems .

Comparative Data Table

Key Research Findings

- Solubility Enhancement : Pinacol esters universally improve solubility over boronic acids, with chloroform being the optimal solvent across analogs .

- Substituent Effects: Electron-withdrawing groups (e.g., -F, -NO2) accelerate coupling reactivity but may reduce stability. Bulky groups (e.g., -OCH2CH2OMe) hinder solubility in non-polar media .

- ROS-Responsive Behavior : All phenylboronic pinacol esters degrade under oxidative conditions, enabling controlled drug release in inflammatory or cancerous microenvironments .

生物活性

2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, pinacol ester is an organoboron compound known for its utility in organic synthesis and potential biological applications. Its structure includes a boronic acid functional group, which is significant for its reactivity, particularly in the formation of carbon-carbon bonds through reactions like the Suzuki-Miyaura coupling. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

- Molecular Formula: C15H20BFO4

- Molecular Weight: 280.10 g/mol

- CAS Number: 2096330-13-9

- Purity: Typically ≥ 95% .

The biological activity of boronic acids, including this compound, arises from their ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition: Boronic acids can act as inhibitors for certain enzymes, particularly proteases and kinases. This inhibition is often due to the formation of reversible covalent bonds with the active site of the enzyme.

- Anticancer Activity: Studies have shown that boronic acid derivatives can exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis .

- Antibacterial and Antiviral Properties: Boronic acids have been explored for their potential to disrupt bacterial cell wall synthesis and viral replication mechanisms .

Case Studies

-

Anticancer Applications:

A review highlighted that boronic acids, including derivatives like 2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid, are being investigated for their role in cancer therapy. Specifically, they have been shown to inhibit proteasome activity, leading to increased apoptosis in cancer cells . -

Enzyme Targeting:

Research indicates that compounds with boronic acid functionalities can selectively inhibit serine proteases involved in various diseases. The structural characteristics of 2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid enhance its binding affinity to these enzymes . -

Antimicrobial Studies:

In vitro studies demonstrated that boronic acid derivatives possess antimicrobial activity against several bacterial strains by interfering with their metabolic processes .

Comparative Analysis with Related Compounds

The biological activity of 2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid can be compared to other boronic acids:

| Compound Name | Activity Type | Notable Features |

|---|---|---|

| 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid | Anticancer | Different positioning of methoxycarbonyl group |

| 3-Methylphenylboronic acid | Enzyme Inhibition | Lacks fluorine substitution |

| 4-Methoxyphenylboronic acid | Antibacterial | Methoxy group at para position |

Synthesis and Application

The synthesis of 2-Fluoro-3-methyl-5-(methoxycarbonyl)phenylboronic acid typically involves reacting the corresponding phenolic compound with pinacol under dehydrating conditions. This compound is utilized extensively in organic synthesis for constructing complex molecules in pharmaceuticals and materials science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。